Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique configuration, which includes a fluorene moiety spiro-fused to an oxetane ring, with an aniline group attached. This structure imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- typically involves multi-step organic reactions. One common approach is the functionalization of a spirobifluorene core with aniline units. This can be achieved through palladium-catalyzed amination reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of palladium catalysts, bases such as alkali hydroxides or carbonates, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2’,5’-Diphenylspiro[fluorene-9,3’-pyrrol]-4’-yl)-methanesulfonamide
- Spiro[cyclohexane-1,2’-pyrazine]
- Spiro[cyclopentane-1,2’-oxazole]
Uniqueness
Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C33H23NO |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N,3',3'-triphenylspiro[fluorene-9,4'-oxetane]-2'-imine |
InChI |
InChI=1S/C33H23NO/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25)31(34-26-18-8-3-9-19-26)35-33(32)29-22-12-10-20-27(29)28-21-11-13-23-30(28)33/h1-23H |
InChI Key |
HSDIYKJILMDNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=NC3=CC=CC=C3)OC24C5=CC=CC=C5C6=CC=CC=C46)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.